Cas no 2138167-14-1 (Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate)

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate is a fluorinated ester compound featuring both amino and difluoromethyl functional groups. Its unique structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the aminoethyl moiety allows for further functionalization via amidation or conjugation. This compound is particularly valuable in medicinal chemistry for designing protease inhibitors and other bioactive molecules. Its ester group ensures good solubility in organic solvents, facilitating downstream reactions. High purity grades are available to meet rigorous research and industrial requirements.
Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate structure
2138167-14-1 structure
商品名:Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
CAS番号:2138167-14-1
MF:C7H14F2N2O2
メガワット:196.195068836212
CID:6109043
PubChem ID:165846275

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate 化学的及び物理的性質

名前と識別子

    • EN300-788856
    • ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
    • 2138167-14-1
    • Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
    • インチ: 1S/C7H14F2N2O2/c1-2-13-6(12)7(8,9)5-11-4-3-10/h11H,2-5,10H2,1H3
    • InChIKey: WBXPCGUPFLOPDB-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OCC)(CNCCN)F

計算された属性

  • せいみつぶんしりょう: 196.10233402g/mol
  • どういたいしつりょう: 196.10233402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788856-1.0g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
1.0g
$1599.0 2025-02-22
Enamine
EN300-788856-0.1g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
0.1g
$1408.0 2025-02-22
Enamine
EN300-788856-0.5g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
0.5g
$1536.0 2025-02-22
Enamine
EN300-788856-2.5g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
2.5g
$3136.0 2025-02-22
Enamine
EN300-788856-0.25g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
0.25g
$1472.0 2025-02-22
Enamine
EN300-788856-5.0g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
5.0g
$4641.0 2025-02-22
Enamine
EN300-788856-0.05g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
0.05g
$1344.0 2025-02-22
Enamine
EN300-788856-10.0g
ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate
2138167-14-1 95.0%
10.0g
$6882.0 2025-02-22

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate 関連文献

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoateに関する追加情報

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate (CAS No. 2138167-14-1): A Comprehensive Overview

Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate, identified by the CAS registry number 2138167-14-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure featuring a difluorinated propanoate group and an aminoethyl substituent, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor for advanced materials. Recent studies have highlighted its role in enhancing the stability and functionality of polymer-based systems, making it a valuable addition to modern chemical research.

The synthesis of Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate involves a multi-step process that combines principles of fluorination and amine chemistry. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring its suitability for various industrial applications. The compound's structure is characterized by a central propanoate group with two fluorine atoms at the 2-position and an aminoethyl group attached at the 3-position. This configuration imparts unique electronic and steric properties, which are critical for its functional applications.

In terms of physical properties, Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it highly versatile for use in various chemical processes. Recent studies have also explored its thermal stability under different conditions, revealing its ability to maintain structural integrity up to temperatures of 150°C without significant degradation.

The compound's chemical reactivity is another area of active research. Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate has shown promising results as a building block in the synthesis of advanced polymers. Its amino group facilitates cross-linking reactions, while the fluorinated propanoate group enhances the thermal and chemical resistance of the resulting materials. These properties make it an attractive candidate for applications in high-performance coatings, adhesives, and electronic materials.

Recent advancements in green chemistry have also led to the exploration of sustainable methods for synthesizing Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate. Researchers have developed catalytic systems that reduce energy consumption and minimize waste generation during the synthesis process. These eco-friendly approaches align with global efforts to promote sustainable chemical manufacturing practices.

In addition to its industrial applications, Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate has shown potential in biomedical research. Its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions makes it a promising candidate for drug delivery systems. Preliminary studies suggest that it could serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

The compound's role in polymer science has been further explored through computational modeling techniques. Advanced simulations have provided insights into its molecular interactions within polymer matrices, enabling researchers to design materials with tailored properties. These findings underscore the importance of Ethyl 3-[(2-aminoethyl)amino]-difluoropropanoate as a key component in modern material innovation.

In conclusion, Ethyl 3-[(amino)ethyl]amino-difluoropropanoate (CAS No. 2138167-14-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in contemporary chemical research and industrial processes.

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